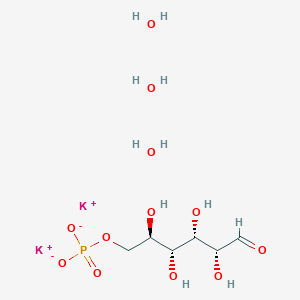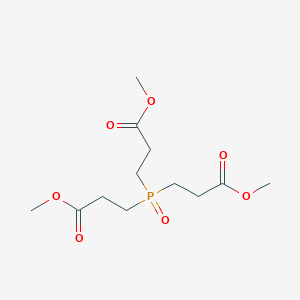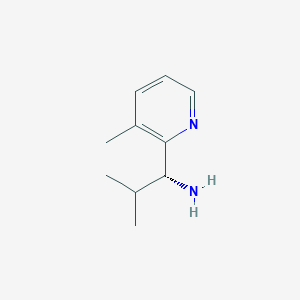
D-Glucose 6-phosphate Dipotassium Salt Trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate is a chemical compound that belongs to the class of organophosphates It is characterized by its phosphate group attached to a hexose sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate typically involves the phosphorylation of a hexose sugar derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include phosphorus oxychloride and potassium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and recrystallization techniques to obtain the trihydrate form.
Chemical Reactions Analysis
Types of Reactions
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The phosphate group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which can be further utilized in different applications.
Scientific Research Applications
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its role in cellular processes and as a potential biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its biochemical activity, participating in phosphorylation reactions that regulate various cellular functions. The compound can modulate enzyme activity and influence signal transduction pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Potassium (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy(phosphonooxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate dihydrate
- Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Uniqueness
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate is unique due to its specific stereochemistry and the presence of a phosphate group attached to a hexose sugar derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C6H17K2O12P |
|---|---|
Molecular Weight |
390.36 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;trihydrate |
InChI |
InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2/t3-,4+,5+,6+;;;;;/m0...../s1 |
InChI Key |
YBBMJPSZNCLKQL-ZQNYHYCUSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)



![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)






![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
